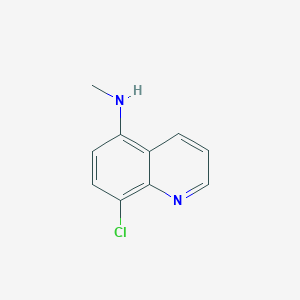

8-chloro-N-methylquinolin-5-amine

Description

Properties

Molecular Formula |

C10H9ClN2 |

|---|---|

Molecular Weight |

192.64 g/mol |

IUPAC Name |

8-chloro-N-methylquinolin-5-amine |

InChI |

InChI=1S/C10H9ClN2/c1-12-9-5-4-8(11)10-7(9)3-2-6-13-10/h2-6,12H,1H3 |

InChI Key |

HFLUJZGFSBKHQO-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C2C=CC=NC2=C(C=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Strategies for 8-chloro-N-methylquinolin-5-amine

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic plans. The primary disconnections involve the carbon-nitrogen bonds of the amine functionality and the bonds forming the quinoline (B57606) core.

One logical disconnection is at the N-methyl bond of the 5-amino group. This suggests a final step of N-methylation of a primary amine precursor, 8-chloroquinolin-5-amine (B112979). This precursor is a known compound and its synthesis would be a key intermediate step.

A further disconnection of the 5-amino group from the quinoline ring points to a nucleophilic aromatic substitution (SNAr) or a related amination reaction on an appropriately activated quinoline precursor, such as one bearing a leaving group at the C-5 position.

Alternatively, a more fundamental retrosynthetic approach involves breaking the bonds of the quinoline ring itself. This leads back to simpler, acyclic precursors that can be assembled through cyclization and condensation reactions, which are foundational in quinoline synthesis. The substitution pattern on the final molecule must be considered at each step, with the chloro and amino groups being introduced at appropriate stages of the synthesis.

Classical and Modern Synthetic Approaches to Quinoline Core Derivatization

The derivatization of the quinoline core is a well-established field, with numerous methods available to introduce a wide array of functional groups onto the heterocyclic scaffold.

Nucleophilic substitution reactions are a powerful tool for the functionalization of the quinoline ring system. The reactivity of the quinoline nucleus towards nucleophiles is position-dependent. In the context of synthesizing analogs of this compound, nucleophilic substitution can be employed to introduce the amine functionality. For instance, a precursor such as 4-chloro-8-tosyloxyquinoline can undergo nucleophilic substitution with various nitrogen and sulfur nucleophiles to yield 4-amino and 4-thioalkyl-8-hydroxyquinolines, respectively, in high yields. researchgate.net This highlights the feasibility of introducing amine groups onto the quinoline core via substitution reactions. The displacement of a suitable leaving group, such as a halide, at the 5-position of an 8-chloroquinoline (B1195068) derivative by methylamine or a protected amine equivalent would be a direct route to the target structure.

The Mannich reaction is a classic multicomponent reaction that is highly effective for the aminomethylation of acidic C-H bonds. In the context of quinoline chemistry, the Mannich reaction is particularly useful for introducing aminoalkyl side chains. While typically occurring at the C-7 position of 8-hydroxyquinolines, this reaction showcases a robust method for forming C-N bonds. nih.gov For example, the reaction of an 8-hydroxyquinoline (B1678124) with formaldehyde and a primary or secondary amine leads to the corresponding 7-aminomethyl derivative. nih.gov Although not directly applicable to the synthesis of this compound where the amine is directly attached to the ring, this methodology is crucial for the synthesis of certain analogs and derivatives with aminoalkyl substituents.

The formation of the quinoline ring itself is often achieved through cyclization and condensation reactions, with the Skraup, Doebner-von Miller, and Combes syntheses being prominent examples. These methods typically involve the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound or its precursor. For the synthesis of this compound, a potential starting material for a Skraup-type synthesis would be 2-chloro-5-nitroaniline, which upon reaction with glycerol, sulfuric acid, and an oxidizing agent would yield 8-chloro-5-nitroquinoline. Subsequent reduction of the nitro group to a primary amine, followed by N-methylation, would afford the final product.

Synthesis of Analogues and Structure Modification

The synthesis of analogs of this compound allows for the exploration of structure-activity relationships and the fine-tuning of its chemical properties.

The introduction of halogen and amino groups at specific positions on the quinoline ring is a key aspect of analog synthesis. Electrophilic halogenation of the quinoline ring can be directed to specific positions depending on the reaction conditions and the existing substituents. For instance, the Betti reaction, a variant of the Mannich reaction, can be used to introduce functional groups at the 7-position of 5-chloro-8-hydroxyquinoline (B194070). rsc.org

Direct amination of the quinoline ring is also a viable strategy. For example, the Chichibabin reaction allows for the introduction of an amino group at the 2-position of the quinoline ring. For the synthesis of the target molecule, a more likely route would involve the reduction of a nitro group, as mentioned earlier, or the nucleophilic substitution of a leaving group at the 5-position.

Introduction of Diverse Substituents on the Quinoline Ring System

The functionalization of the quinoline ring is a cornerstone of synthetic chemistry, enabling the creation of a vast array of derivatives with tailored properties. The introduction of substituents can be achieved through various methods, including electrophilic and nucleophilic substitution reactions. For a compound such as this compound, the key transformations involve the incorporation of a chlorine atom, an amino group, and a methyl group on the quinoline core.

Halogenation: The introduction of a chlorine atom at the C-8 position can be accomplished through several established halogenation protocols. Direct chlorination of the quinoline ring often requires specific catalysts and conditions to control the regioselectivity.

Amination: The installation of an amino group at the C-5 position can be achieved through methods such as the Buchwald-Hartwig amination of a corresponding halo-quinoline or through the reduction of a nitro group. The synthesis of 8-aminoquinoline, a related precursor, can be achieved by the nitration of quinoline to yield a mixture of 5-nitro and 8-nitroquinoline, followed by separation and subsequent reduction of the 8-nitro isomer.

N-Methylation: The final N-methylation of the amino group can be carried out using various methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base.

The following table provides an overview of common methods for introducing substituents on a quinoline ring:

| Substitution Type | Reagents and Conditions | Position(s) Targeted |

| Halogenation (Chlorination) | Cl₂, Lewis Acid | Varies with directing groups |

| Nitration | HNO₃, H₂SO₄ | C5 and C8 |

| Amination (from Halide) | Amine, Pd or Cu catalyst | Position of halide |

| N-Alkylation (Methylation) | CH₃I, Base | Amino group |

Synthetic Routes to Quinoline-5,8-diones and Related Scaffolds

Quinoline-5,8-diones are a closely related class of compounds that share a common quinoline core and are of significant interest due to their biological activities. The synthesis of these diones often starts from appropriately substituted anilines and proceeds through cyclization and subsequent oxidation steps.

One common approach involves the Skraup synthesis, where an aniline is reacted with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline ring system. Subsequent functional group manipulations and oxidation can then lead to the desired quinoline-5,8-dione. For instance, simple methods have been described for the synthesis of novel 7-amino-6-chloro-2-methylquinoline-5,8-dione. nih.gov

Another strategy involves the cycloaddition reaction between a p-benzoquinone and a substituted diene to construct the quinoline-5,8-dione framework. The versatility of these synthetic routes allows for the preparation of a wide range of substituted quinoline-5,8-diones for further chemical and biological investigation. nih.gov

Purification and Isolation Techniques in Synthetic Organic Chemistry

The purification of quinoline derivatives is a critical step in their synthesis to ensure the removal of unreacted starting materials, byproducts, and other impurities. The choice of purification method depends on the physical and chemical properties of the target compound, such as its polarity, solubility, and stability.

Commonly employed techniques for the purification of quinoline derivatives include:

Crystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is crucial and is often determined empirically to find a system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Column Chromatography: This is a versatile method for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) and elution with a mobile phase (a solvent or mixture of solvents). For quinoline derivatives, which are often basic, deactivation of the silica gel with a base like triethylamine may be necessary to prevent decomposition.

Distillation: For liquid quinoline derivatives, distillation under reduced pressure (vacuum distillation) can be an effective purification method, especially for separating compounds with different boiling points.

Extraction: Liquid-liquid extraction is used to separate the target compound from impurities based on their differing solubilities in two immiscible liquid phases, often an aqueous and an organic phase. Adjusting the pH of the aqueous phase can be used to selectively extract acidic or basic compounds.

For a compound like this compound, a combination of these techniques would likely be employed. For example, after the reaction is complete, an initial workup involving extraction would be performed, followed by column chromatography to isolate the crude product, and finally, crystallization to obtain the pure compound.

Spectroscopic and Analytical Characterization Methods in Compound Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the quinoline ring, a signal for the N-H proton (if present and not exchanged with a deuterated solvent), and a singlet for the N-methyl protons. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of the substitution pattern on the quinoline ring. For the related compound N-methylquinolin-5-amine, the N-methyl protons appear as a singlet at 2.94 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each of the carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the amino group. In N-methylquinolin-5-amine, the N-methyl carbon appears at 30.98 ppm.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 8.8 | 104 - 150 |

| N-CH₃ | ~2.9 | ~31 |

| N-H | Variable | - |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₉ClN₂), the expected exact mass would be approximately 192.0454 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of chlorine, an isotope peak (M+2) at approximately one-third the intensity of the molecular ion peak would also be observed, which is characteristic of compounds containing one chlorine atom.

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for quinolines involve the loss of small molecules like HCN.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretch: A peak in the region of 3300-3500 cm⁻¹ (for the secondary amine).

C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹.

C-H stretch (aliphatic): Peaks typically below 3000 cm⁻¹ for the methyl group.

C=C and C=N stretches (aromatic ring): A series of peaks in the 1400-1600 cm⁻¹ region.

C-N stretch: A peak in the 1250-1350 cm⁻¹ region.

C-Cl stretch: A peak in the 600-800 cm⁻¹ region.

The IR spectrum of the related 8-aminoquinoline shows characteristic N-H stretching vibrations. nist.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography is a definitive technique for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. However, a search of crystallographic databases and the scientific literature did not yield any reports on the crystal structure of this compound. Therefore, no data on its unit cell parameters, space group, or detailed conformational features can be provided at this time.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound, which serves to verify its empirical formula. For this compound (C₁₀H₉ClN₂), the theoretical elemental composition would be:

Carbon (C)

Hydrogen (H)

Chlorine (Cl)

Nitrogen (N)

While this technique is standard for the characterization of novel compounds, specific experimental data from elemental analysis of this compound has not been reported in the reviewed literature.

Preclinical Pharmacological Investigations and Biological Activity Profiling

In Vitro Assessment of Biological Activities

The initial stages of drug discovery for 8-chloro-N-methylquinolin-5-amine involve a comprehensive in vitro evaluation to understand its biological effects at the molecular and cellular levels.

Receptor Binding Assays and Ligand-Target Interactions

While specific receptor binding assays for this compound are not extensively detailed in the public domain, the broader class of quinoline (B57606) derivatives has been investigated for their interactions with various receptors. For instance, certain quinoxaline (B1680401) derivatives, which share a similar heterocyclic core, have been identified as potent 5-HT3 receptor antagonists. nih.gov One such antagonist, 4i (N-(3-chloro-2-methylphenyl) quinoxalin-2-carboxamide), demonstrated high antagonistic activity in vitro, suggesting that chloro-substituted quinoline-like structures can effectively bind to and modulate receptor function. nih.gov Additionally, research into trace amine-associated receptor 1 (TAAR1) agonists has identified compounds with heterocyclic motifs that are structurally related to quinolines, indicating a potential for this class of compounds to interact with amine-associated receptors. mdpi.com

Enzyme Inhibition Studies and Kinetic Analysis

Quinoline derivatives are recognized for their ability to inhibit various enzymes. For example, 8-hydroxyquinolines are known to target metalloenzymes such as ribonucleotide reductase, matrix metalloproteinases, and histone demethylases by chelating essential metal ions. nih.gov A novel compound, N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530), which features a chloro-substituted quinazoline (B50416) core, has been shown to be a potent, dual-specific inhibitor of c-Src and Abl kinases at low nanomolar concentrations. nih.gov In the context of malaria, pyrazoline derivatives containing a coumarin (B35378) group have been found to inhibit the falcipain-2 enzyme, which is crucial for the parasite's survival. tjpr.org

Cellular Assays for Antiproliferative and Cytoprotective Effects

The antiproliferative potential of quinoline derivatives has been evaluated against various cancer cell lines. Studies on 8-hydroxyquinoline-derived Mannich bases have revealed their unique anticancer activity, particularly against multidrug-resistant (MDR) cells. nih.gov The cytotoxicity of these compounds appears to be modulated by their protonation and metal chelation capabilities. nih.gov Furthermore, novel 4H-benzo[h]chromene derivatives, synthesized from β-enaminonitrile/ester compounds, have shown significant growth inhibitory activity against breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cell lines. nih.gov For instance, the aminoimino derivative (18) exhibited potent antitumor activity with IC50 values of 0.45 µg/mL, 0.7 µg/mL, and 1.7 µg/mL against these cell lines, respectively. nih.gov These potent compounds were found to induce cell cycle arrest at the S and G2/M phases, leading to apoptosis. nih.gov

Antimicrobial Screening Against Bacterial and Fungal Strains

Derivatives of the quinoline scaffold have demonstrated significant antimicrobial properties. For instance, certain 8-hydroxyquinoline (B1678124) derivatives have shown remarkable antibacterial activity, in some cases superior to the standard antibiotic Penicillin G. nih.gov The (8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate, in particular, exhibited strong activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) of 10⁻⁶ mg/mL against Vibrio parahaemolyticus and Staphylococcus aureus. nih.gov Another related compound, cloxyquin (5-chloroquinolin-8-ol), has shown good antituberculosis activity, with MICs ranging from 0.062 to 0.25 μg/ml against 150 clinical isolates of Mycobacterium tuberculosis. nih.gov Furthermore, 8-hydroxyquinoline derivatives, such as 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol), have displayed antifungal activity against various fungal strains, including those responsible for grapevine diseases like esca. mdpi.com

Below is a table summarizing the antimicrobial activity of some quinoline derivatives:

| Compound/Derivative | Bacterial Strain | Fungal Strain | Activity |

|---|---|---|---|

| (8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate | V. parahaemolyticus, S. aureus | MIC = 10⁻⁶ mg/mL nih.gov | |

| Cloxyquin (5-chloroquinolin-8-ol) | M. tuberculosis | MIC range = 0.062-0.25 µg/mL nih.gov | |

| 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) | P. chlamydospora, P. aleophilum | Inhibited growth mdpi.com | |

| 2-chloroquinoline derivatives | S. aureus (including MRSA) | Candida species | MIC = 12.5 μg/ml for compound 21 researchgate.net |

Antimalarial and Antiviral Activity Evaluation in Parasite/Cellular Models

The quinoline core is central to many antimalarial drugs. A series of 5-aryl-8-aminoquinoline derivatives have been synthesized and shown to be as potent or more potent than primaquine (B1584692) and tafenoquine (B11912) against Plasmodium falciparum growth in vitro. nih.gov These new agents were particularly effective against a chloroquine (B1663885) (CQ)-resistant clone. nih.gov Similarly, 6-chloro-2-arylvinylquinolines have demonstrated potent antiplasmodial activity, with some compounds showing strong inhibition of late-stage gametocytes. nih.gov For example, compound 29 in this series had an EC50 value of 4.8 ± 2.0 nM against the Dd2 strain. nih.gov The antimalarial activity of many quinoline-based compounds is linked to their ability to inhibit hemozoin formation. d-nb.info

In terms of antiviral activity, quinazoline derivatives, which are structurally related to quinolines, have been investigated. A series of 3-(benzylideneamino)-2-phenylquinazoline-4(3H)-ones were evaluated against a panel of viruses, with compound 2a showing broad antiviral activity. nih.gov Another compound, obefazimod, which has an 8-chloro-N-(4-(trifluoromethoxy)phenyl)quinolin-2-amine structure, has shown potential antiviral activity by binding to the cap binding complex (CBC) of viral mRNA and inhibiting viral replication. nih.gov

The table below presents data on the antimalarial activity of selected quinoline derivatives:

| Compound/Derivative | Parasite Strain | Activity |

|---|---|---|

| 5-aryl-8-aminoquinoline derivatives | P. falciparum (CQ-resistant) | More potent than primaquine nih.gov |

| 6-chloro-2-arylvinylquinoline (compound 29) | P. falciparum (Dd2) | EC50 = 4.8 ± 2.0 nM nih.gov |

| N-substituted chloro-pyrazolines (Pyrazoline B) | P. falciparum (3D7) | IC50 = 2.79 µg/mL tjpr.org |

Mechanistic Insights and Molecular Interactions

Identification of Molecular Targets and Biological Pathways

The biological activities of quinoline (B57606) compounds are often attributed to their ability to interact with key enzymes and disrupt essential cellular pathways. The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold, a structure closely related to the compound of interest, is recognized as a "privileged structure" in drug discovery due to its wide range of biological effects. researchgate.netmdpi.com

Key molecular targets for quinoline derivatives include:

Metalloenzymes : Many 8-HQ derivatives exert their effects by chelating metal ions, which are essential cofactors for various enzymes. This action can disrupt critical biological processes. researchgate.net Targets in this category include:

Ribonucleotide Reductase : An iron-containing enzyme crucial for DNA synthesis and repair, making it a target in cancer therapy. nih.gov

Matrix Metalloproteinases (MMPs) : These enzymes, particularly MMP-2 and MMP-9, are involved in the degradation of the extracellular matrix, a process implicated in cancer metastasis. mdpi.com

Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase : An iron-dependent oxygenase that plays a role in cellular responses to low oxygen levels. nih.gov

DNA Synthesis : By targeting enzymes like ribonucleotide reductase, these compounds can interfere with the production of deoxynucleotides, thereby halting DNA replication. nih.gov

RNA Synthesis : Some studies have indicated that 8-HQ derivatives can inhibit RNA synthesis, adding another layer to their antimicrobial and cytotoxic mechanisms. researchgate.net

The pathways affected by these interactions are central to cell survival and proliferation, which explains the observed activity of these compounds against cancer cells and microbes. For instance, the inhibition of MMPs can disrupt tumor progression and invasion, while interference with DNA and RNA synthesis is a proven strategy in antimicrobial and anticancer treatments. mdpi.comnih.gov

Elucidation of Ligand-Target Binding Modes and Binding Site Analysis

The primary binding mode for many biologically active quinoline derivatives, especially 8-hydroxyquinolines, is metal chelation. researchgate.net The nitrogen atom within the quinoline ring and an adjacent functional group (such as a hydroxyl or amino group) act as a bidentate ligand, forming a stable complex with divalent metal ions like iron (Fe²⁺), copper (Cu²⁺), or zinc (Zn²⁺). researchgate.netnih.gov This chelation is often the basis for their ability to inhibit metalloenzymes, as they sequester the metal cofactor from the enzyme's active site.

For 8-chloro-N-methylquinolin-5-amine, the quinoline nitrogen at position 1 and the amino group at position 5 can potentially act as the key chelating moieties. The specific binding mode within a target's active site would depend on the three-dimensional arrangement of amino acid residues and the accessibility of the metal cofactor.

Structure-Activity Relationship (SAR) Studies for this compound and Analogues

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For quinoline derivatives, SAR studies have provided clear guidelines for designing more potent and selective agents.

Research on a variety of quinoline analogues has established clear correlations between specific structural modifications and resulting biological activity. Analysis of 8-hydroxyquinoline derivatives targeting multidrug-resistant (MDR) cancer cells has been particularly informative.

In one study, the introduction of a chlorine atom at the C5 position of the 8-hydroxyquinoline scaffold was found to increase both the toxicity and the selectivity against MDR cells when compared to the unsubstituted parent compound. nih.gov In contrast, adding chlorine atoms to the side chain decreased toxicity and eliminated selectivity. nih.gov This highlights the critical role of the substitution pattern on the core quinoline ring.

Similarly, in a series of quinolone antibacterial agents, 8-methoxy derivatives showed potent activity against a broad spectrum of bacteria, comparable to the 8-fluoro and 8-chloro substituted compounds. nih.gov However, extending the alkoxy group to an 8-ethoxy derivative resulted in a significant drop in antibacterial activity, demonstrating sensitivity to the size of the substituent at this position. nih.gov

Table 1: Effect of Substituents on the Activity of 8-Hydroxyquinoline Analogues

| Position | Substituent | Effect on Activity (vs. MDR Cancer Cells) | Reference |

| C5 | Chlorine | Increased toxicity and selectivity | nih.gov |

| Side Chain | Chlorine | Decreased toxicity and abrogated selectivity | nih.gov |

| C5 | - | In the presence of a C5-chloro group, adding hydroxyls to the side chain decreased overall toxicity without changing selectivity. | nih.gov |

A pharmacophore is the essential set of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For the quinoline class of compounds, several key features have been identified.

The Quinoline Scaffold : The bicyclic 8-hydroxyquinoline ring system is considered a "privileged structure," forming the foundation for biological activity. researchgate.netmdpi.com Its ability to chelate metals is a primary pharmacophoric feature. researchgate.net

Chelating Groups : The nitrogen atom of the pyridine (B92270) ring combined with a nearby donor group (like a hydroxyl at C8 or an amino group at C5) is crucial for metal chelation and, consequently, for the inhibition of metalloenzymes. researchgate.net

Substituent Effects : The nature and position of substituents on the quinoline ring significantly modulate the compound's physicochemical properties and biological activity.

Electron-Withdrawing Groups : The introduction of an electron-withdrawing chlorine atom at the C5 position has been shown to decrease the pKa values of both the quinolinium nitrogen and the C8 hydroxyl group in related compounds. nih.govacs.org This change in acidity affects the protonation state of the molecule at physiological pH, which in turn influences its ability to chelate metals and interact with its biological target. nih.gov

Conformational analysis examines the different spatial arrangements of a molecule and their relative energies. The bioactive conformation is the specific three-dimensional shape a molecule adopts when it binds to its target. The quinoline ring itself is a rigid, planar aromatic system, which limits its conformational flexibility. Therefore, the main conformational variables are the rotatable bonds in its side chains.

For this compound, the key rotatable bond is between the C5 carbon of the quinoline ring and the nitrogen of the methylamino group. The orientation of the methylamino group relative to the quinoline plane could be a determining factor in its ability to bind to a target. The bioactive conformation would be the one that optimizes key interactions, such as hydrogen bonding or metal coordination, within the binding site. While specific studies on the bioactive conformation of this compound are not available, it is understood that for related compounds, the conformation must allow the key chelating atoms to achieve an optimal distance and geometry to coordinate with a metal ion in an enzyme's active site.

Computational Chemistry and Cheminformatics Approaches

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is crucial for understanding the potential mechanism of action of a compound by identifying key interactions within the protein's binding site.

While specific docking studies for 8-chloro-N-methylquinolin-5-amine are not extensively detailed in publicly available literature, research on analogous chloroquinoline structures provides a strong framework for predicting its behavior. For instance, studies on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives have demonstrated their binding efficacy against various protein targets. nih.govresearchgate.net In one such study against the COVID-19 main protease (PDB ID: 6LU7), these related compounds achieved favorable binding energies ranging from -5.4 to -8.1 kcal/mol. nih.gov The interactions observed were primarily hydrogen bonds with key amino acid residues like GLU166, LEU141, CYS145, and HIS163. researchgate.net

Similarly, a computational study on 5-chloro-8-hydroxyquinoline (B194070), a structural isomer of the core 8-chloroquinoline (B1195068) scaffold, reported a binding affinity of -6.2 kcal/mol when docked with a dehydrogenase inhibitor, suggesting potential inhibitory activity. researchgate.net Based on these analogous structures, it is predicted that this compound would also form stable complexes within protein binding pockets, likely driven by hydrogen bonds involving its amine group and quinoline (B57606) nitrogen, as well as halogen bonds and hydrophobic interactions from the chlorinated ring system.

Molecular Dynamics Simulations to Explore Binding Dynamics

Following molecular docking, molecular dynamics (MD) simulations are employed to investigate the stability and dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic physiological model by treating atoms and bonds as a dynamic system, revealing conformational changes and the persistence of key interactions.

Studies on related 8-hydroxyquinoline (B1678124) derivatives have utilized MD simulations to confirm the stability of docked poses. researchgate.net For a compound like this compound, an MD simulation would typically be run for a duration of nanoseconds to microseconds. The analysis of the simulation trajectory would focus on metrics such as the root-mean-square deviation (RMSD) of the ligand and protein to assess stability, the root-mean-square fluctuation (RMSF) to identify flexible regions, and the persistence of hydrogen bonds and other interactions identified in the docking phase. This provides a higher level of confidence that the predicted binding mode is not a transient artifact but a stable and energetically favorable state. researchgate.netdntb.gov.ua

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to probe the electronic properties of a molecule, offering deep insights into its intrinsic reactivity and stability. These calculations determine the distribution of electrons and the energies of molecular orbitals.

Key parameters derived from DFT analysis include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and kinetic stability. dntb.gov.ua A smaller energy gap suggests the molecule is more polarizable and more likely to be reactive.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential across the surface of a molecule. nih.gov These maps use a color spectrum where red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, and blue indicates electron-poor regions (positive potential), prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the quinoline nitrogen and positive potential near the amine hydrogens, highlighting sites for potential hydrogen bonding. nih.gov

DFT calculations on structurally similar compounds like 5-chloro-8-hydroxyquinoline have been used to successfully characterize their electronic structure and reactive properties, corroborating experimental spectroscopic data. researchgate.netdntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. By building a mathematical model, the activity of new, unsynthesized compounds can be predicted.

A QSAR study would involve:

Dataset Collection: Assembling a series of quinoline derivatives with known biological activity against a specific target.

Descriptor Calculation: Calculating various molecular descriptors for each compound, such as physicochemical properties (e.g., logP, molecular weight) and topological indices.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to create an equation that correlates the descriptors with activity.

Validation: Rigorously testing the model's predictive power.

While a specific QSAR model for this compound has not been published, it could serve as a valuable member of a training set for developing QSAR models for novel kinase inhibitors, antiparasitic agents, or other therapeutic targets where the quinoline scaffold is prevalent.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, it must possess favorable ADME properties. In silico tools can predict these properties, helping to identify and filter out compounds that are likely to fail in later stages of development due to poor pharmacokinetics. researchgate.net

For this compound, several key properties can be predicted using computational models:

Drug-Likeness: Assessed using rules like Lipinski's Rule of Five, which evaluates properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. The parent compound, 8-chloroquinolin-5-amine (B112979), generally complies with these rules. nih.gov

Absorption: Predictions for human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 models) indicate how well the compound might be absorbed after oral administration. mdpi.com

Distribution: Parameters like plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB) are critical. mdpi.com High PPB can limit the amount of free drug available to exert its effect.

Solubility: Aqueous solubility is crucial for absorption and formulation.

The table below summarizes typical in silico ADME and drug-likeness predictions for a compound like this compound, based on data from its parent amine and methodologies applied to similar structures. nih.govnih.govnih.gov

Interactive Table: Predicted In Silico Properties

| Property | Predicted Value/Assessment | Significance |

|---|---|---|

| Molecular Weight | ~192.64 g/mol | Complies with Lipinski's Rule (< 500) |

| XLogP3 | ~2.6 | Optimal for cell permeability (Lipinski's < 5) nih.gov |

| Hydrogen Bond Donors | 1-2 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (< 10) |

| Gastrointestinal Absorption | High | Likely to be well-absorbed orally. mdpi.com |

| Blood-Brain Barrier (BBB) | Predicted to be a non-penetrant | May have reduced central nervous system side effects. mdpi.com |

| P-gp Substrate | Likely No | Not likely to be actively pumped out of cells. immunocure.us |

| CYP Inhibition | Potential for inhibition | May interact with metabolism of other drugs |

Generative AI and Machine Learning in Lead Optimization and Design

Generative Artificial Intelligence (AI) and machine learning are revolutionizing lead optimization. arxiv.org Instead of merely screening existing libraries, these models can design novel molecules with optimized properties from the ground up or by modifying a starting lead compound. aaai.org

If this compound were identified as a "hit" or "lead" compound, a generative AI workflow could be applied as follows:

Define Objectives: A multi-parameter optimization (MPO) goal would be set, aiming to, for example, increase binding affinity, improve metabolic stability, and reduce predicted toxicity simultaneously. immunocure.us

Generative Model Input: The structure of this compound would be used as a starting point or scaffold.

Molecule Generation: The AI model, such as a Generative Flow Network (GFlowNet) or a transformer-based model, would propose modifications. aaai.org This could involve decorating the quinoline scaffold with different functional groups, changing substituent positions, or even suggesting alternative core structures (scaffold hopping) while preserving key binding interactions. arxiv.org

Iterative Refinement: The newly generated molecules are scored based on the predefined objectives using predictive models (like QSAR and ADME models). The best candidates are used to further refine the generative process, creating a closed loop of design, prediction, and optimization that can rapidly explore the chemical space for superior drug candidates. immunocure.usaaai.org

This approach accelerates the discovery process by intelligently navigating the vast landscape of possible chemical structures to find compounds with a high probability of success. arxiv.org

Advanced Research Avenues and Future Directions

Exploration of Novel Therapeutic Applications (Preclinical Stage)

The quinoline (B57606) nucleus is a well-established pharmacophore, forming the backbone of numerous marketed drugs with a wide array of biological activities. nih.gov The functionalization of the quinoline moiety at various positions can lead to derivatives with diverse pharmacological properties. nih.gov In recent years, researchers have increasingly focused on creating quinoline hybrids, which combine the quinoline scaffold with other biologically active molecules to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. nih.govresearchgate.net

The preclinical exploration of 8-chloro-N-methylquinolin-5-amine and its analogs is a burgeoning area of research. While specific preclinical data for this exact compound is not publicly available, the broader class of quinoline derivatives has shown significant promise in several therapeutic areas. For instance, derivatives of 8-hydroxyquinoline (B1678124), a related scaffold, have demonstrated potent anticancer, antimicrobial, antifungal, and antiviral activities. researchgate.netresearchgate.net The mechanism of action for many of these compounds is multifaceted, often involving the chelation of metal ions, which can interfere with various cellular signaling and enzymatic pathways. researchgate.net The antiproliferative activity of quinoline derivatives against a range of cancers is particularly noteworthy, as they can disrupt multiple signaling and enzymatic pathways. researchgate.net

Future preclinical studies on this compound will likely focus on its potential as an anticancer agent, given the established activity of related compounds. researchgate.netresearchgate.net Research will also likely explore its efficacy against various infectious diseases. The development of hybrid molecules incorporating the this compound core is another promising avenue, potentially leading to drug candidates with dual modes of action. researchgate.net

Development of Advanced Research Methodologies for Quinoline Chemistry

The synthesis of quinoline derivatives has been a subject of intense research for over a century, with numerous classical methods being developed. iipseries.org However, modern organic synthesis is increasingly focused on the development of more efficient, sustainable, and environmentally friendly methodologies. rsc.orgmdpi.comnumberanalytics.com This has led to the emergence of several advanced techniques for quinoline synthesis.

Recent advancements in synthetic methodologies applicable to quinoline chemistry include:

Transition Metal Catalysis: Catalysts based on palladium and copper have proven highly effective in facilitating the cross-coupling and cyclization reactions necessary for quinoline synthesis. numberanalytics.com Rhodium and ruthenium catalysts have also been employed for C-H bond activation and annulation reactions. mdpi.com

Microwave-Assisted Synthesis: This technique utilizes microwave radiation to rapidly heat reaction mixtures, leading to significantly reduced reaction times, improved yields, and enhanced selectivity. numberanalytics.com

Ultrasound Irradiation: The use of ultrasound can promote reactions through a process known as sonocatalysis, often resulting in shorter reaction times and easier product isolation. rsc.org

Green Chemistry Approaches: There is a growing emphasis on using environmentally benign reagents and solvents, as well as developing catalyst-free and one-pot multicomponent reactions to minimize waste and improve atom economy. nih.govrsc.org

High-Pressure Synthesis: This method can facilitate reactions that are difficult to achieve under standard conditions, allowing for the creation of complex and strained quinoline structures. numberanalytics.com

These advanced methodologies are not only improving the efficiency of quinoline synthesis but are also enabling the creation of novel derivatives that were previously inaccessible.

Integration with Systems Biology and Omics Technologies in Mechanistic Research

Understanding the complex biological effects of compounds like this compound requires a holistic approach that moves beyond traditional reductionist methods. nih.govresearchgate.net Systems biology, which aims to understand the intricate interactions within a biological system, coupled with "omics" technologies, provides a powerful framework for elucidating the mechanisms of action of therapeutic agents. nih.govresearchgate.netnih.gov

Omics technologies offer a comprehensive view of the molecular landscape of a cell or organism:

Genomics: Studies the complete set of an organism's genes, helping to identify genetic variations that may influence drug response. biobide.com

Transcriptomics: Analyzes the complete set of RNA transcripts, revealing how gene expression patterns are altered by a compound. biobide.com

Proteomics: Investigates the entire complement of proteins, providing insights into their structure, function, and interactions in the presence of a drug. biobide.com

Metabolomics: Examines the complete set of metabolites, offering a snapshot of the metabolic pathways affected by a compound. biobide.com

By integrating data from these different omics levels, researchers can construct a more complete picture of how a quinoline derivative like this compound interacts with biological systems. nih.gov This integrated approach can help to identify novel drug targets, uncover biomarkers for predicting treatment response, and elucidate potential mechanisms of toxicity. biobide.com Web-based platforms like MetaboAnalyst and 3Omics are available to facilitate the integration and analysis of multi-omics data. nih.gov

Unexplored Chemical Space and Derivatization Opportunities for the Compound

The vastness of chemical space presents both a challenge and an immense opportunity for drug discovery. nih.gov Virtual combinatorial compound collections, or chemical spaces, now contain trillions of virtual molecules that can be mined for novel therapeutic candidates. nih.gov The "eXplore" chemical space, for example, contains approximately 2.8 trillion virtual products based on robust and medicinally relevant chemical reactions. nih.gov

For a compound like this compound, the exploration of this unexplored chemical space offers numerous derivatization opportunities. By systematically modifying the core structure, it is possible to generate a library of related compounds with potentially improved potency, selectivity, and pharmacokinetic properties.

Key derivatization strategies could include:

Substitution at other positions on the quinoline ring: Introducing different functional groups at various positions can significantly alter the compound's biological activity.

Modification of the N-methyl group: Replacing the methyl group with other alkyl or aryl substituents could modulate the compound's interaction with its biological target.

Alteration of the chloro substituent: Exploring other halogen or electron-withdrawing/donating groups at the 8-position could fine-tune the electronic properties of the molecule.

Creation of hybrid molecules: As mentioned earlier, linking the this compound scaffold to other pharmacophores is a promising strategy for developing multifunctional drugs. nih.govresearchgate.net

Computational tools and virtual screening methods can be employed to navigate this vast chemical space and prioritize the synthesis of derivatives with the highest probability of success. nih.gov

Challenges and Opportunities in the Translational Research of Quinoline Derivatives

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. nih.govresearchgate.net While quinoline derivatives hold immense therapeutic promise, their journey from the laboratory to the clinic is fraught with challenges.

Challenges:

Predictive Efficacy and Toxicology: A major hurdle in drug development is accurately predicting how a compound will behave in humans based on preclinical data. nih.gov

"Chemical Space" Problem: The sheer number of potential quinoline derivatives makes it difficult to identify the most promising candidates for further development. nih.gov

Incentive Structures and Collaboration: The traditional silos between academic research, the pharmaceutical industry, and clinical practice can hinder the efficient translation of discoveries. nih.govresearchgate.net

Regulatory Hurdles: Navigating the complex regulatory landscape for drug approval is a significant challenge. researchgate.net

Opportunities:

New Therapeutic Modalities: The development of novel quinoline derivatives, including hybrid compounds, opens up new avenues for treating diseases that are currently untreatable. nih.gov

Harnessing Pleiotropy: Many quinoline derivatives exhibit pleiotropic effects, meaning they interact with multiple targets. This can be leveraged to develop drugs with broader therapeutic applications. nih.gov

Patient and Community Engagement: Involving patients and communities in the research process can help to ensure that the development of new therapies is aligned with their needs. nih.gov

Advances in Clinical Trial Design: Innovative clinical trial designs can help to accelerate the evaluation of new quinoline-based drugs. nih.gov

Overcoming these challenges and capitalizing on these opportunities will require a concerted effort from researchers across various disciplines, as well as a commitment to fostering collaboration and innovation in translational science. nih.govresearchgate.net

Q & A

Q. Tables

Q. Table 1. Key Spectral Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 8.75 (d, J=4 Hz, 1H, H-2), 8.15 (d, J=8 Hz, 1H, H-4) | |

| MS (ESI+) | [M+H]⁺ = 179.1, fragments at m/z 142 (loss of Cl) |

Q. Table 2. Comparative Bioactivity of Quinoline Derivatives

| Compound | IC₅₀ (µM, HeLa) | logP |

|---|---|---|

| This compound | 12.3 ± 1.2 | 2.1 |

| 6-Fluoro-2-methylquinolin-5-amine | 18.9 ± 2.1 | 2.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.